molecular formula C34H26N4O2 B11702705 N4,N4'-Bis(3-methylphenyl)-[2,2'-biquinoline]-4,4'-dicarboxamide

N4,N4'-Bis(3-methylphenyl)-[2,2'-biquinoline]-4,4'-dicarboxamide

Cat. No.: B11702705
M. Wt: 522.6 g/mol
InChI Key: AMISTCQOLJSOLQ-UHFFFAOYSA-N
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Description

N4,N4’-Bis(3-methylphenyl)-[2,2’-biquinoline]-4,4’-dicarboxamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biquinoline core with carboxamide groups and methylphenyl substituents, making it an interesting subject for research in organic electronics and optoelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4,N4’-Bis(3-methylphenyl)-[2,2’-biquinoline]-4,4’-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the biquinoline core: This can be achieved through a coupling reaction of quinoline derivatives under specific conditions.

    Introduction of carboxamide groups: The carboxamide groups are introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.

    Attachment of methylphenyl groups: The final step involves the substitution reaction where methylphenyl groups are attached to the nitrogen atoms of the carboxamide groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl groups, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can target the biquinoline core, potentially converting it to a more saturated structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated biquinoline derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Catalysis: It can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Drug Development: The compound’s structural features may be explored for the design of novel therapeutic agents targeting specific biological pathways.

    Biological Probes: It can be used as a fluorescent probe for studying cellular processes and interactions.

Industry:

    Material Science: The compound’s stability and electronic properties make it a candidate for developing advanced materials with specific functionalities.

    Sensors: It can be incorporated into sensor devices for detecting environmental pollutants or biological analytes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. In the context of organic electronics, it facilitates charge transport by acting as a hole-transporting material. The biquinoline core and carboxamide groups play a crucial role in stabilizing the charge carriers and enhancing the overall efficiency of the device.

Comparison with Similar Compounds

    N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Known for its hole-transporting properties in OLEDs.

    N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)benzidine: Used in optoelectronic devices for its blue light-emitting capabilities.

Uniqueness: N4,N4’-Bis(3-methylphenyl)-[2,2’-biquinoline]-4,4’-dicarboxamide stands out due to its biquinoline core, which provides unique electronic properties and stability. This makes it particularly suitable for applications requiring high performance and durability.

Properties

Molecular Formula

C34H26N4O2

Molecular Weight

522.6 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[4-[(3-methylphenyl)carbamoyl]quinolin-2-yl]quinoline-4-carboxamide

InChI

InChI=1S/C34H26N4O2/c1-21-9-7-11-23(17-21)35-33(39)27-19-31(37-29-15-5-3-13-25(27)29)32-20-28(26-14-4-6-16-30(26)38-32)34(40)36-24-12-8-10-22(2)18-24/h3-20H,1-2H3,(H,35,39)(H,36,40)

InChI Key

AMISTCQOLJSOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C(=C4)C(=O)NC6=CC=CC(=C6)C

Origin of Product

United States

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